Pd-Catalyzed Allylation: Superior Yield and Stereoselectivity vs. Unsubstituted Analogues
Allyl isocyanoacetate exhibits high reactivity in Pd-catalyzed allylation with vinyl aziridines, a transformation that is uniquely enabled by the allyl ester's capacity for π-allyl complex formation. This yields up to 98% with excellent stereoselectivity, whereas α-alkyl or unsubstituted isocyanoacetates (e.g., ethyl isocyanoacetate) show no reactivity or significantly lower yields due to weaker α-CH acidity and an inability to participate in the catalytic cycle [1][2].
| Evidence Dimension | Reaction Yield in Pd-Catalyzed Allylation |
|---|---|
| Target Compound Data | Up to 98% yield |
| Comparator Or Baseline | α-Unsubstituted or α-alkyl-substituted isocyanoacetates (class-level baseline) |
| Quantified Difference | Significant yield improvement; baseline analogs are described as 'usually less reactive owing to the weaker α-acidity' |
| Conditions | Pd catalyst, vinyl aziridines, mild conditions [1] |
Why This Matters
This high-yielding, stereoselective route to α-allylated isocyanoacetates provides a clear advantage for synthesizing complex molecules like dehydrolysine analogues and proline derivatives, which are inaccessible via simple alkyl isocyanoacetates.
- [1] Yan, S.; Yu, Z.-J.; Guo, Z.-K.; Zhang, J.; Zhao, M.-X. Palladium-Catalyzed Allylation of Isocyanoacetates with Vinyl-Aziridines. Eur. J. Org. Chem. 2024, 27, e202400286. https://doi.org/10.1002/ejoc.202400286. View Source
- [2] Kazmaier, U.; Ackermann, S. An Improved Protocol for the Synthesis of Allylated Isonitriles. Synlett 2004, 2576–2578. https://doi.org/10.1055/s-2004-834829. View Source
